molecular formula C18H12O5S B12879019 4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one

4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one

Cat. No.: B12879019
M. Wt: 340.4 g/mol
InChI Key: SNVKMDHBGYYZMD-UHFFFAOYSA-N
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Description

4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one is a complex organic compound that features a furan ring, a thioxanthene core, and multiple hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a furan derivative, followed by its reaction with a thioxanthene precursor under acidic or basic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure.

    Thioxanthene Derivatives: Compounds such as chlorprothixene and flupenthixol share the thioxanthene core.

Uniqueness

4-(Furan-3-YL)-3,8-dihydroxy-1-methoxy-9H-thioxanthen-9-one is unique due to the combination of its furan ring and thioxanthene core, along with the presence of multiple functional groups. This unique structure imparts distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H12O5S

Molecular Weight

340.4 g/mol

IUPAC Name

4-(furan-3-yl)-3,8-dihydroxy-1-methoxythioxanthen-9-one

InChI

InChI=1S/C18H12O5S/c1-22-12-7-11(20)14(9-5-6-23-8-9)18-16(12)17(21)15-10(19)3-2-4-13(15)24-18/h2-8,19-20H,1H3

InChI Key

SNVKMDHBGYYZMD-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)O)C3=COC=C3)SC4=CC=CC(=C4C2=O)O

Origin of Product

United States

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